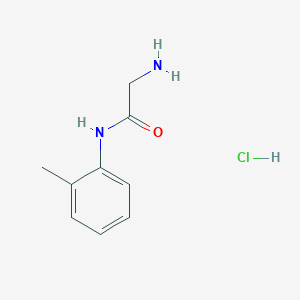

2-Amino-N-(2-methylphenyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

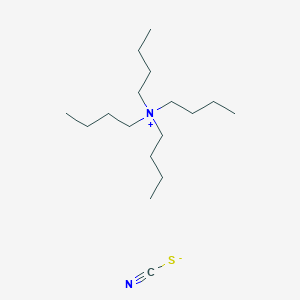

Metabolic Studies

- Metabolism in Liver Microsomes : Chloroacetamide herbicides, related structurally to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride, are metabolized in rat and human liver microsomes. Studies have shown the metabolism of these compounds involves complex pathways, possibly leading to carcinogenic products. The human liver microsomes can metabolize acetochlor to CMEPA, a compound structurally related to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride (Coleman et al., 2000).

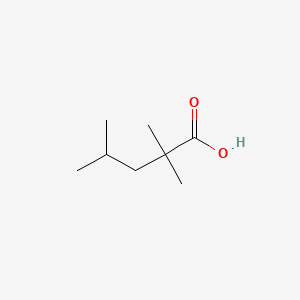

Chemical Synthesis and Optimization

- Optimization in Drug Synthesis : The chemoselective acetylation of 2-aminophenol, a precursor to compounds like 2-Amino-N-(2-methylphenyl)acetamide hydrochloride, is a critical step in the synthesis of antimalarial drugs. The optimization of this process, using different acyl donors and reaction conditions, has been extensively studied (Magadum & Yadav, 2018).

Environmental Impact and Degradation

- Biodegradation of Related Herbicides : Research has explored the biodegradation of acetochlor, a chloroacetamide herbicide structurally similar to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride. The studies focus on the N-deethoxymethylation step, which is crucial in acetochlor biodegradation, potentially relevant for environmental impact assessments (Wang et al., 2015).

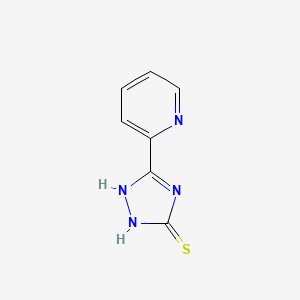

Crystallography and Molecular Structure

- Crystal Structure Analysis : The crystal structure of compounds similar to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride has been analyzed, providing insights into molecular conformations and supramolecular assembly. This information is vital for understanding the physical and chemical properties of these compounds (Gowda et al., 2007).

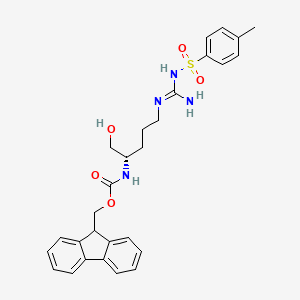

Pharmacological Studies

- Potential in Drug Development : Studies have been conducted on derivatives of N-(2-hydroxyphenyl)acetamide, a compound structurally related to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride, indicating their potential use in medicinal chemistry, such as for anticonvulsant and pain-attenuating properties (King et al., 2011).

properties

IUPAC Name |

2-amino-N-(2-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7-4-2-3-5-8(7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEVZMOKERYTMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-methylphenyl)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.